molecular formula C24H25N3O3 B2834698 N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872854-75-6

N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2834698
M. Wt: 403.482
InChI Key: UYZHIRPXTYIMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives, which this compound is, are a group of organic compounds that contain an indole moiety. They are widely studied due to their diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of a reactive system of conjugated double bonds .

Scientific Research Applications

Cognitive Function Enhancement

N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, a compound structurally similar to the requested chemical, has shown potential in enhancing cognitive functions. Studies on rats have demonstrated its ability to improve learning and memory. This was evident in various models of amnesia and in tasks requiring active avoidance and discrimination learning (Sakurai et al., 1989).

Pharmacokinetic Analysis

High-performance liquid chromatographic methods have been developed for the determination of similar compounds in human serum and urine. This is critical for pharmacokinetic studies, essential for understanding the distribution and metabolism of such compounds in the human body (Fujimaki et al., 1988).

Metabolite Identification

Investigations into the metabolites of related compounds in human urine have been conducted. Such studies are crucial for understanding how the body processes and modifies these compounds, which can influence their therapeutic efficacy and safety (Fujimaki et al., 1990).

Interaction with Cholinergic System

Nefiracetam, another related compound, has been studied for its effects on amnesia models. These studies suggest that such compounds may potentiate cholinergic neuronal function, which is significant for memory and learning processes (Hiramatsu et al., 1992).

GABAergic System Influence

Research indicates that compounds like nefiracetam can increase the turnover of components in the GABAergic system in the rat cerebral cortex. This suggests potential therapeutic applications in conditions where the GABAergic system is implicated (Watabe et al., 1993).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their structure and the specific functional groups they contain. Always handle these compounds with appropriate safety precautions .

Future Directions

The future research directions in the field of indole derivatives are vast due to their wide range of biological activities. Researchers are continually synthesizing new indole derivatives and testing their biological activities in the hope of discovering new drugs .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-9-10-17(2)20(13-16)25-24(30)23(29)19-14-27(21-8-4-3-7-18(19)21)15-22(28)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZHIRPXTYIMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

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